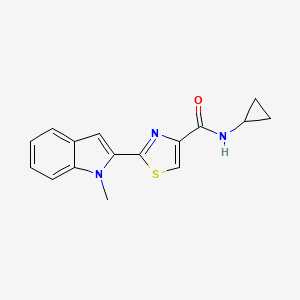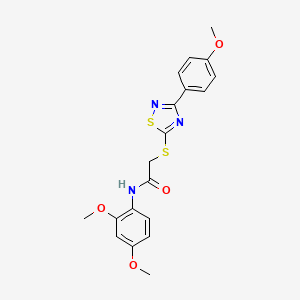![molecular formula C21H25N5O2 B2394171 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea CAS No. 2319850-76-3](/img/structure/B2394171.png)
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea, also known as BMH-21, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated to better understand its potential benefits and limitations.
作用機序
The mechanism of action of 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea involves the inhibition of a protein called CRM1, which is involved in the transport of proteins and other molecules out of the nucleus of a cell. By inhibiting CRM1, 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea prevents the export of certain proteins that are necessary for cancer cell survival and proliferation. This leads to the accumulation of these proteins within the nucleus, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting the export of certain proteins, this compound has also been shown to induce DNA damage and to inhibit the activity of enzymes that are important for cancer cell survival. 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
実験室実験の利点と制限
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has several advantages and limitations for use in laboratory experiments. One advantage is that it has been shown to be effective in a variety of cancer cell types, which makes it a versatile compound for studying cancer biology. Another advantage is that it has been synthesized in sufficient quantities for use in laboratory experiments. One limitation is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are still unknown. Another limitation is that it may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea. One direction is to further investigate its potential therapeutic applications in cancer treatment, including its efficacy in combination with other cancer therapies. Another direction is to study its mechanism of action in more detail, including the identification of specific proteins that are affected by this compound. Additionally, researchers could investigate the potential use of 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea in other diseases or conditions beyond cancer, such as viral infections or autoimmune disorders.
合成法
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method has been described in detail in various scientific publications, and researchers have been able to produce this compound in sufficient quantities for use in laboratory experiments.
科学的研究の応用
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been studied extensively for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been tested in various types of cancer cells, including breast cancer, lung cancer, and leukemia, and it has shown promising results in all of these studies.
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-4-13-28-18-10-8-16(9-11-18)24-21(27)23-15-17-14-20(25-26(17)2)19-7-5-6-12-22-19/h5-12,14H,3-4,13,15H2,1-2H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXRBIQKIGQVBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

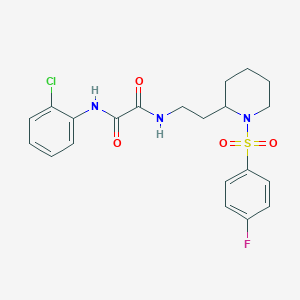
![(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2394089.png)
![4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one](/img/structure/B2394092.png)

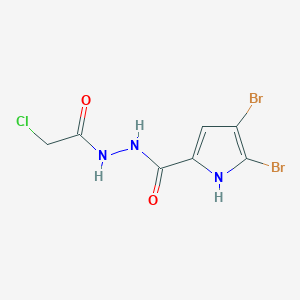
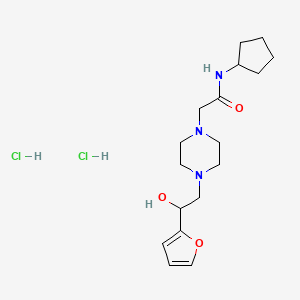

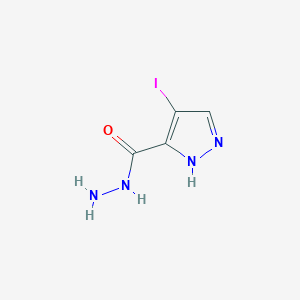
![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394105.png)
![6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2394106.png)

